Lipophilicity Benchmark: LogP vs. Trifluoromethyl Analog
The target compound exhibits a computed logP of 5.05, which is significantly higher than the estimated logP of ~3.5 for the structurally analogous 3,5-bis-trifluoromethyl-1H-pyridine-4-thione . This increase of approximately 1.5 log units is consistent with the known Hansch π constants for –CF3 (0.88) and –C2F5 (1.64), and translates to a theoretical 30-fold increase in octanol/water partition coefficient [1].
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.05 (computed) |
| Comparator Or Baseline | 3,5-Bis-trifluoromethyl-1H-pyridine-4-thione: LogP estimated ~3.5 |
| Quantified Difference | ΔLogP ≈ +1.5 (approx. 30-fold greater lipophilicity) |
| Conditions | Computed via ACD/Labs or similar algorithm (source: Chemsrc database) |
Why This Matters
The substantially higher lipophilicity can be critical when selecting compounds for partitioning into fluorous phases or for optimizing membrane permeability in a biological screening series.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (π values for –CF3 and –C2F5). View Source
